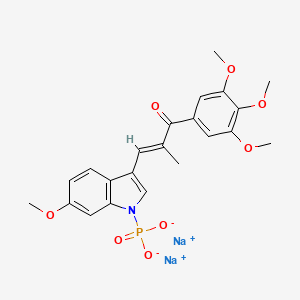
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate is a complex organic compound that features a phosphonate group. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various applications, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate typically involves the reaction of an indole derivative with a phosphonate reagent under controlled conditions. The process may include steps such as:
Formation of the Indole Derivative: This involves the reaction of 6-methoxyindole with appropriate reagents to introduce the 2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl group.
Phosphonation: The indole derivative is then reacted with a phosphonate reagent, such as diethyl phosphite, under basic conditions to form the desired phosphonate compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate alcohols .
Scientific Research Applications
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group, which mimics phosphate substrates.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers
Mechanism of Action
The mechanism by which sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can inhibit enzymes by mimicking phosphate substrates, thereby blocking the enzyme’s active site and preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Phosphinates: Similar to phosphonates but with a different bonding structure.
Phosphates: Commonly found in biological systems and have similar reactivity.
Phosphoramidates: Used in medicinal chemistry for their stability and bioactivity
Uniqueness
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate is unique due to its specific structure, which combines an indole core with a phosphonate group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C22H22NNa2O8P |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
disodium;(E)-3-(6-methoxy-1-phosphonatoindol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24NO8P.2Na/c1-13(21(24)14-9-19(29-3)22(31-5)20(10-14)30-4)8-15-12-23(32(25,26)27)18-11-16(28-2)6-7-17(15)18;;/h6-12H,1-5H3,(H2,25,26,27);;/q;2*+1/p-2/b13-8+;; |
InChI Key |
PDGFFMYUOIGSME-LIYVDSPJSA-L |
Isomeric SMILES |
C/C(=C\C1=CN(C2=C1C=CC(=C2)OC)P(=O)([O-])[O-])/C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
Canonical SMILES |
CC(=CC1=CN(C2=C1C=CC(=C2)OC)P(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















